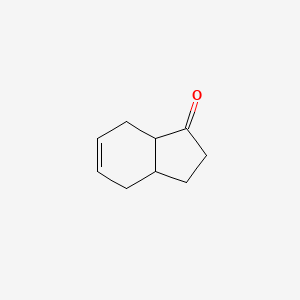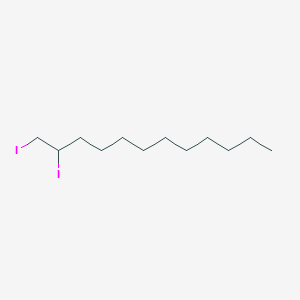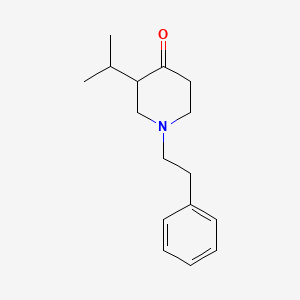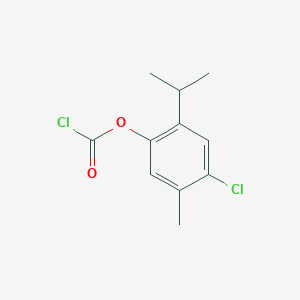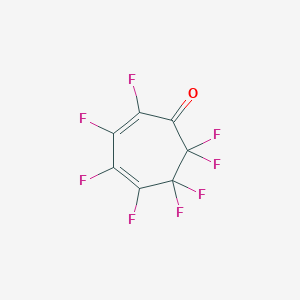
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the cycloheptadienone family, where multiple fluorine atoms are substituted on the cycloheptadienone ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it an interesting subject for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one typically involves the fluorination of cycloheptadienone derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and thiols, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
1H,1H,2H,2H-Perfluorodecyl acrylate: Utilized in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
Uniqueness
2,3,4,5,6,6,7,7-Octafluorocyclohepta-2,4-dien-1-one stands out due to its specific arrangement of fluorine atoms on the cycloheptadienone ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific biological interactions.
Propiedades
Número CAS |
92406-76-3 |
|---|---|
Fórmula molecular |
C7F8O |
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
2,3,4,5,6,6,7,7-octafluorocyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C7F8O/c8-1-2(9)4(11)6(12,13)7(14,15)5(16)3(1)10 |
Clave InChI |
CVSVUXIGUYWKGD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(C(C(=C1F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


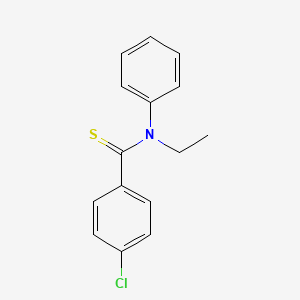
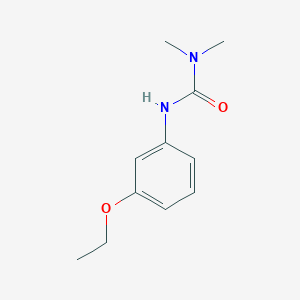
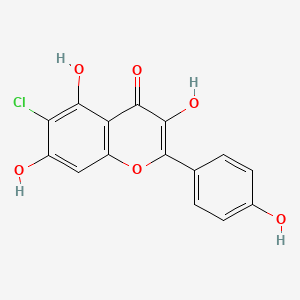
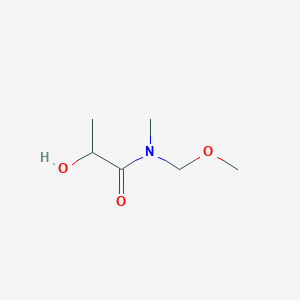
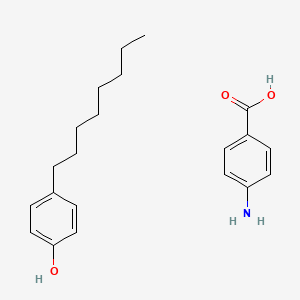
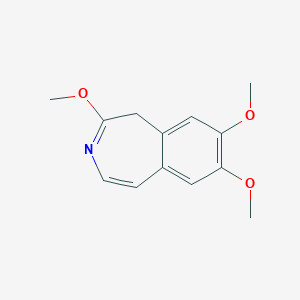
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
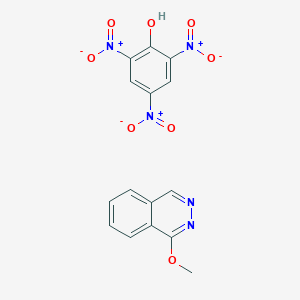
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
